4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

Physicochemical profiling Drug-likeness Lipophilicity

4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide (CAS 1396767-27-3) is a synthetic heterocyclic small molecule belonging to the pyridazine-piperazine carboxamide class. This compound features a pyridazine core substituted with a pyrrole ring at the 6-position and linked via a piperazine bridge to an N-(2-ethoxyphenyl) carboxamide moiety.

Molecular Formula C21H24N6O2
Molecular Weight 392.463
CAS No. 1396767-27-3
Cat. No. B2383088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide
CAS1396767-27-3
Molecular FormulaC21H24N6O2
Molecular Weight392.463
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4
InChIInChI=1S/C21H24N6O2/c1-2-29-18-8-4-3-7-17(18)22-21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-5-6-12-25/h3-12H,2,13-16H2,1H3,(H,22,28)
InChIKeyVPEMOMBRUQGLDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-(1H-Pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide (CAS 1396767-27-3): Sourcing Guide for a Pyridazine-Piperazine Research Compound


4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide (CAS 1396767-27-3) is a synthetic heterocyclic small molecule belonging to the pyridazine-piperazine carboxamide class [1]. This compound features a pyridazine core substituted with a pyrrole ring at the 6-position and linked via a piperazine bridge to an N-(2-ethoxyphenyl) carboxamide moiety [1]. Pyridazine-piperazine derivatives are a well-established pharmacophore class, with representative members developed as potent and selective stearoyl-CoA desaturase-1 (SCD1) inhibitors for metabolic disease research, achieving in vitro IC50 values in the low nanomolar range [2].

Why 4-(6-(1H-Pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide Cannot Be Replaced by Generic Pyridazine-Piperazine Analogs


Within the pyridazine-piperazine carboxamide class, subtle variations in the N-aryl carboxamide substituent and the heterocyclic substitution pattern on the pyridazine ring produce steep and often discontinuous structure-activity relationships (SAR) [1]. In the seminal SCD1 inhibitor series, a change from a 2-cyclopropylethyl carboxamide to alternative N-aryl carboxamides resulted in >100-fold differences in enzymatic IC50 values, while modifications to the pyridazine 6-position heterocycle altered both potency and oral bioavailability [1]. The target compound's unique combination—a 2-ethoxyphenyl carboxamide paired with a pyrrole-substituted pyridazine—occupies a distinct region of chemical space for which no direct functional substitute has been validated in the public literature. Procurement of a close analog without matching these substitution features risks loss of target engagement, altered selectivity, or unpredictable ADME properties.

Quantitative Differentiation Evidence for 4-(6-(1H-Pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide (CAS 1396767-27-3)


Physicochemical Property Comparison with Clinically-Investigated SCD1 Inhibitor XEN103

The target compound has a computed XLogP3-AA of 2.0, a molecular weight of 392.5 g/mol, and a topological polar surface area (TPSA) of 75.5 Ų [1]. In comparison, the well-characterized SCD1 inhibitor XEN103 (CAS 840489-44-3) has a molecular weight of 465.44 g/mol and contains four fluorine atoms absent in the target compound . The lower lipophilicity and absence of fluorine substituents in the target compound predict differential metabolic stability and tissue distribution relative to XEN103 [1]. This analysis is based on computed properties only; no direct experimental comparison has been published.

Physicochemical profiling Drug-likeness Lipophilicity

Structural Differentiation: Pyrrole at Pyridazine 6-Position vs. Carboxamide-Substituted Pyridazines in Lead SCD1 Series

The target compound incorporates a 1H-pyrrol-1-yl substituent at the 6-position of the pyridazine ring [1]. In the Xenon Pharmaceuticals SCD1 inhibitor patent series (US7592343, US20080280916A1), the exemplified compounds predominantly feature pyridazine-3-carboxamide scaffolds where the 6-position bears the piperazine moiety, representing a regioisomeric arrangement relative to the target compound [2]. This pyrrole-for-carboxamide substitution at the pyridazine 6-position represents a distinct topological and electronic environment that is not represented in the published lead optimization datasets. No direct in vitro potency data for the target compound has been identified in the public literature as of the search date.

Structure-activity relationship Heterocyclic substitution SCD1 inhibitor pharmacophore

In Silico Drug-Likeness Profile vs. Representative Pyridazine-Piperazine Class Members

The target compound meets all Lipinski Rule of Five criteria (MW = 392.5 < 500; XLogP3 = 2.0 < 5; HBD = 1 < 5; HBA = 5 < 10), with zero RO5 violations [1]. The TPSA of 75.5 Ų is below the 140 Ų threshold commonly associated with oral bioavailability [1]. In contrast, XEN103 (MW = 465.44, 4 fluorine atoms) and compound 28c from the earlier SCD1 series (containing a methanesulfonamide and difluorophenyl moiety) are both heavier and more lipophilic [2]. The target compound's reduced complexity (rotatable bonds = 5 vs. 7 for XEN103) and lower halogen content predict lower metabolic liability from oxidative defluorination or sulfonamide cleavage pathways [1]. This is a computed property comparison; no experimental PK data exist for the target compound.

Drug-likeness Lead-likeness Oral bioavailability prediction

Recommended Research Application Scenarios for 4-(6-(1H-Pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide


Tool Compound for Exploring Pyridazine 6-Position SAR in SCD1 and Related Enzyme Programs

Researchers investigating SCD1 or related desaturase enzymes can deploy this compound to probe the functional consequences of placing a pyrrole ring at the pyridazine 6-position—a substitution pattern not represented in the published lead optimization datasets from Xenon Pharmaceuticals or Abbott Laboratories [1][2]. Comparative profiling against XEN103 (pyridazine-3-carboxamide scaffold) or compound 28c (methanesulfonamide series) would generate novel SAR data mapping the regiochemical preference of the SCD1 active site [1].

Scaffold-Hopping Starting Point for Non-Fluorinated SCD1 Inhibitor Design

The target compound's absence of fluorine atoms (vs. 4 in XEN103) makes it a valuable starting template for medicinal chemistry teams seeking to eliminate oxidative defluorination liabilities while retaining the pyridazine-piperazine pharmacophore [1][2]. Its favorable computed drug-likeness profile (MW = 392.5, XLogP3 = 2.0, zero RO5 violations) supports rapid analoging with reduced risk of pharmacokinetic attrition [1].

Chemical Probe for Multicomponent Heterocyclic Library Synthesis

The compound's convergent modular architecture—pyridazine core, piperazine linker, pyrrole substituent, and urea carboxamide terminus—makes it an ideal validation standard for parallel synthesis workflows targeting pyridazine-piperazine chemical space [1]. The five rotatable bonds and balanced polarity (TPSA = 75.5 Ų) provide sufficient conformational flexibility for target engagement while maintaining structural preorganization [1].

Reference Standard for Analytical Method Development in Pyridazine-Piperazine Quality Control

With a well-defined InChI Key (VPEMOMBRUQGLDW-UHFFFAOYSA-N), exact monoisotopic mass (392.19607403 Da), and characteristic UV-absorbing chromophores (pyridazine, pyrrole, phenyl urea), this compound can serve as a system suitability reference for HPLC-MS method development targeting pyridazine-piperazine compound libraries [1]. Its moderate lipophilicity (XLogP3 = 2.0) provides convenient retention on reversed-phase columns under standard gradient conditions [1].

Quote Request

Request a Quote for 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.